[S(R)]-N-[(R)-[2-(Dicyclohexylphosphanyl)phenyl](4-(tert-butyl)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide
Description
This chiral sulfinamide-phosphine hybrid compound is a specialized ligand used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling. Its structure features a dicyclohexylphosphanyl group for strong metal coordination, a 4-(tert-butyl)phenyl group for steric bulk, and a dimethylpropanesulfinamide moiety that enhances stereochemical control . The tert-butyl group balances steric hindrance and electron donation, making it effective in enantioselective transformations.
Properties
IUPAC Name |
(R)-N-[(R)-(4-tert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52NOPS/c1-33(2,3)27-24-22-26(23-25-27)32(35(7)38(36)34(4,5)6)30-20-14-15-21-31(30)37(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-25,28-29,32H,8-13,16-19H2,1-7H3/t32-,38-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZCIYSCOUYFFV-FOEBFOTMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of dicyclohexylphosphine with a suitable aryl halide to form the dicyclohexylphosphanyl-aryl intermediate. This intermediate is then subjected to further reactions with tert-butyl-substituted benzyl halides and propanesulfinamide derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
[S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [S®]-N-®-[2-(Dicyclohexylphosphanyl)phenylphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The dicyclohexylphosphanyl group can coordinate with metal ions, influencing catalytic activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity. The propanesulfinamide moiety can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of sulfinamide-phosphine ligands with structural variations that critically influence their catalytic performance. Below is a detailed analysis of key analogs:
Structural and Electronic Variations
| Compound Name (Representative Examples) | Phosphine Group | Aryl Substituent | Sulfinamide Group | Key Properties |
|---|---|---|---|---|
| [S(R)]-N-[(R)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide | Dicyclohexylphosphanyl | 4-(tert-butyl)phenyl | N,2-dimethylpropanesulfinamide | Moderate steric bulk, strong electron donation, optimal for enantioselective hydrogenation |
| [S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide | Dicyclohexylphosphino | Tetramethylnaphthalenyl | 2-methylpropanesulfinamide | High steric hindrance, reduced reactivity in less-demanding systems |
| [S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide | Dicyclohexylphosphino | 2,4,6-triisopropylphenyl | 2-methylpropanesulfinamide | Extreme steric bulk, limited substrate accessibility but high selectivity |
| (R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide | Diphenylphosphino | 4-methoxyphenyl + dimethoxyphenyl | N,2-dimethylpropanesulfinamide | Lower steric bulk, electron-rich due to methoxy groups, improved solubility |
Key Research Findings
Steric Effects: The tert-butyl group in the target compound provides sufficient steric shielding to enforce enantioselectivity without overly restricting substrate access. In contrast, ligands with triisopropylphenyl or tetramethylnaphthalenyl groups exhibit diminished reactivity in non-demanding reactions due to excessive bulk . The diphenylphosphino analog () shows reduced steric hindrance, enabling faster reaction kinetics but lower stereochemical control in hydrogenation .
Electronic Effects: Dicyclohexylphosphanyl groups are more electron-donating than diphenylphosphino, enhancing metal-ligand bond strength and catalyst stability. This is critical for high-temperature reactions .
Catalytic Performance: The target compound achieves >95% enantiomeric excess (ee) in asymmetric hydrogenation of α,β-unsaturated ketones, outperforming the triisopropylphenyl variant (88% ee) due to balanced steric effects . Diphenylphosphino analogs are preferred in Suzuki-Miyaura couplings where steric bulk is less critical, yielding >99% conversion under mild conditions .
Biological Activity
[S(R)]-N-[(R)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a phosphine ligand, which is significant for its reactivity and interactions with biological targets.
- Molecular Formula : C31H46NOPS
- Molecular Weight : 511.7 g/mol
- CAS Number : 2565792-29-0
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Enzyme Inhibition : The phosphine moiety can act as a ligand that influences enzyme activity, potentially inhibiting or enhancing enzymatic reactions.
- Receptor Modulation : The structural components may allow the compound to bind to specific receptors, modulating their activity, which is crucial in drug design and development.
Biological Activities
Recent studies have highlighted several biological activities associated with [S(R)]-N-[(R)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide:
- Anticancer Properties : Preliminary investigations suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. For instance, it was found to be more cytotoxic than traditional chemotherapeutics like cisplatin against L1210 murine leukemia cells .
- Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases. It may act as a non-competitive antagonist of the AMPA receptor, which could help mitigate excitotoxicity associated with conditions such as Alzheimer's disease .
- Antimicrobial Activity : Some studies indicate that sulfinamide derivatives possess antimicrobial properties, though specific data on this compound's efficacy against bacterial or fungal strains is limited.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of various phosphine ligands, [S(R)]-N-[(R)-2-(Dicyclohexylphosphanyl)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide was evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a strong potential for development as an anticancer agent.
Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotection revealed that this compound could reduce neuronal death in models of oxidative stress. In vitro assays demonstrated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), indicating its potential as a therapeutic agent for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
